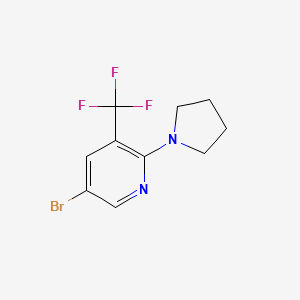
5-BRomo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C10H10BrF3N2 It is a pyridine derivative that features a bromine atom at the 5-position, a pyrrolidine ring at the 2-position, and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:
Pyrrolidine Substitution: The pyrrolidine ring is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction. This can be done using pyrrolidine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom or the trifluoromethyl group, resulting in debromination or defluorination, respectively.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Debrominated or defluorinated products.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyridine-containing enzymes or receptors.
Medicine:
Drug Development: Due to its unique structural features, the compound is investigated for its potential as a lead compound in the development of new drugs targeting various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the bromine and trifluoromethyl groups can form halogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridine
Comparison:
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
- 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine: Lacks the bromine atom, which can affect its chemical reactivity and potential applications.
- 5-Bromo-3-(trifluoromethyl)pyridine: Lacks the pyrrolidine ring, which can influence its interaction with biological targets and overall properties.
Uniqueness: The presence of both the bromine atom and the trifluoromethyl group in 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine imparts unique chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3N2/c11-7-5-8(10(12,13)14)9(15-6-7)16-3-1-2-4-16/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWKBOBNIJDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)
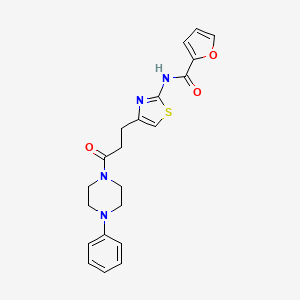
![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2676489.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)

![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)
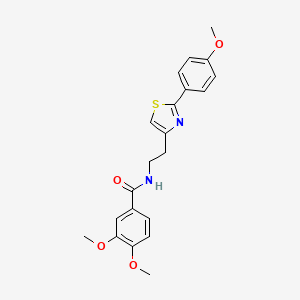
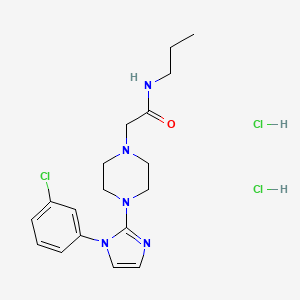
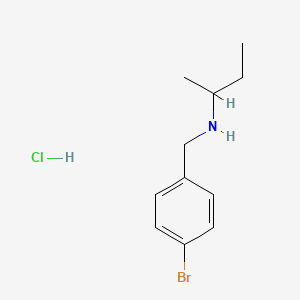
![N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2676503.png)
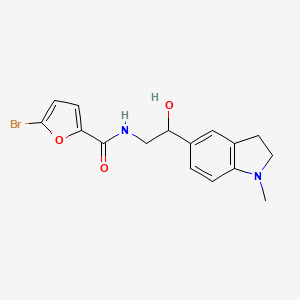
![2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one](/img/structure/B2676506.png)
![4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2676507.png)
